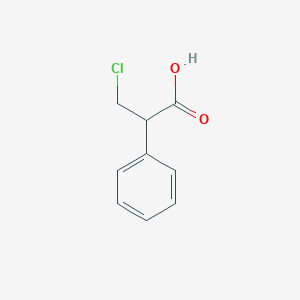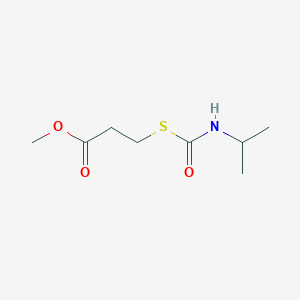
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound is synthesized through the reaction of acids with alcohols, resulting in a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl or aryl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate typically involves the esterification of propanoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion to carboxylic acids using oxidizing agents.
Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Propanoic acid and methanol.
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol
Applications De Recherche Scientifique
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism by which methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: Another ester with similar properties but different applications.
Ethyl propanoate: Similar structure but different alkyl group.
Isopropyl butyrate: Similar ester but with a different acid component
Uniqueness
Methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industry .
Propriétés
Numéro CAS |
78614-30-9 |
|---|---|
Formule moléculaire |
C8H15NO3S |
Poids moléculaire |
205.28 g/mol |
Nom IUPAC |
methyl 3-(propan-2-ylcarbamoylsulfanyl)propanoate |
InChI |
InChI=1S/C8H15NO3S/c1-6(2)9-8(11)13-5-4-7(10)12-3/h6H,4-5H2,1-3H3,(H,9,11) |
Clé InChI |
VWVDBJCHIAXIJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)SCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
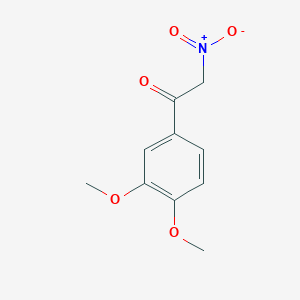
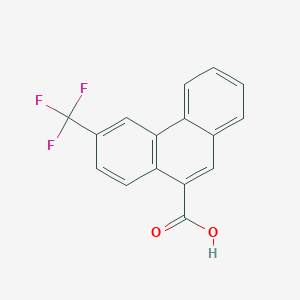

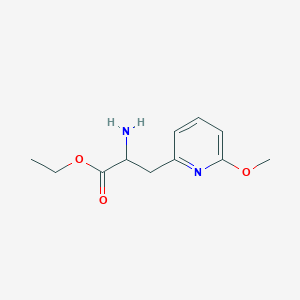
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-cyano-N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B14009385.png)

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
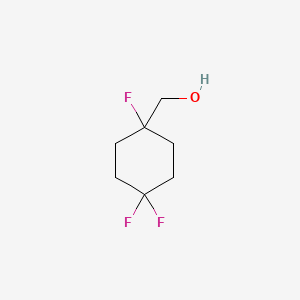

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009434.png)
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14009445.png)
